![molecular formula C26H20ClFN2O5 B2599817 2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 895639-08-4](/img/structure/B2599817.png)
2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
Scientific Research Applications
Crop Protection (Agrochemicals)
Trifluoromethylpyridines (TFMPs) and their derivatives play a crucial role in safeguarding crops from pests. Fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These compounds owe their biological activities to the unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety . TFMPs are promising candidates for future crop protection innovations.
Pharmaceuticals
Several TFMP derivatives have found applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are currently undergoing clinical trials. The fluorine atom’s influence, along with the pyridine scaffold, contributes to their pharmacological properties. Expect novel discoveries as research continues .
Veterinary Products
Beyond human medicine, TFMP derivatives also feature in veterinary products. Two veterinary products containing the TFMP moiety have been granted market approval. These compounds offer potential therapeutic benefits for animals, thanks to their unique chemical properties .
Intermediate Synthesis
TFMPs serve as valuable intermediates in organic synthesis. Researchers utilize them to construct more complex molecules, capitalizing on their reactivity and functional groups. For instance, the assembly of pyridine from a trifluoromethyl-containing building block is a common strategy .
Vapor-Phase Reactions
TFMPs participate in vapor-phase reactions, making them useful in various chemical processes. Their reactivity and stability under specific conditions enable efficient transformations and functionalization .
Functional Materials
While not as extensively explored as the previous applications, TFMPs hold promise in functional materials. Researchers investigate their use in coatings, sensors, and other innovative materials due to their unique properties .
Mechanism of Action
Quinolines
The quinoline moiety in the compound is a bicyclic aromatic system that is found in many biologically active molecules. Quinolines have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Fluorobenzoyl group
The 4-fluorobenzoyl group in the compound is a type of acyl group that can participate in various chemical reactions, such as Friedel-Crafts acylation . This group could potentially influence the compound’s reactivity and interaction with biological targets.
properties
IUPAC Name |
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN2O5/c1-34-18-8-10-23(35-2)21(12-18)29-24(31)14-30-13-20(25(32)15-3-6-17(28)7-4-15)26(33)19-11-16(27)5-9-22(19)30/h3-13H,14H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZCSTNLFHITAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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